4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile
CAS No.:
Cat. No.: VC16272052
Molecular Formula: C16H16ClFN2O
Molecular Weight: 306.76 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile -](/images/structure/VC16272052.png)
Specification
Molecular Formula | C16H16ClFN2O |
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Molecular Weight | 306.76 g/mol |
IUPAC Name | (2Z)-4-chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile |
Standard InChI | InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2/b16-14- |
Standard InChI Key | HUSGFJHUXRSKST-PEZBUJJGSA-N |
Isomeric SMILES | C1CCN(CC1)/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F |
Canonical SMILES | C1CCN(CC1)C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a butanenitrile backbone substituted at the 2-position with a methylidene group bearing both 4-fluorophenyl and piperidin-1-yl moieties. The 3-oxo group and 4-chloro substituent complete its unique electronic profile. The IUPAC name reflects this arrangement:
Systematic Name: 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile
Molecular Formula: C<sub>16</sub>H<sub>15</sub>ClFN<sub>3</sub>O
Molecular Weight: 335.76 g/mol (calculated via PubChem algorithms) .
Stereoelectronic Properties
The conjugated system formed by the α,β-unsaturated ketone and nitrile group enables resonance stabilization, which may influence reactivity in nucleophilic additions or cycloadditions. The electron-withdrawing chloro and fluorophenyl groups further polarize the molecule, enhancing its electrophilic character at the β-carbon .
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogs suggest key spectral features:
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IR: Strong absorption at ~2,250 cm<sup>-1</sup> (C≡N stretch), ~1,710 cm<sup>-1</sup> (C=O), and 1,600–1,450 cm<sup>-1</sup> (C=C aromatic) .
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<sup>1</sup>H NMR: Expected signals include δ 7.2–7.8 (fluorophenyl aromatic protons), δ 3.5–3.7 (piperidine N-CH<sub>2</sub>), and δ 2.3–2.7 (piperidine ring protons) .
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
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4-Fluorophenylpiperidine moiety
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Chloro-oxobutanenitrile backbone
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Methylidene linker
A plausible route involves Knoevenagel condensation between 4-fluorophenylpiperidine carbaldehyde and 4-chloro-3-oxobutanenitrile (Scheme 1) .
Preparation of 4-Fluorophenylpiperidine Carbaldehyde
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Piperidine functionalization: N-alkylation of piperidine with 4-fluorobenzyl chloride yields 1-(4-fluorobenzyl)piperidine .
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Oxidation: Selective oxidation of the benzylic position using MnO<sub>2</sub> generates the carbaldehyde .
Formation of 4-Chloro-3-oxobutanenitrile
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Claisen condensation: Ethyl acetoacetate reacts with chloroacetonitrile under basic conditions to form the β-ketonitrile .
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Chlorination: Phosphorus oxychloride introduces the 4-chloro substituent .
Final Condensation
The carbaldehyde and β-ketonitrile undergo Knoevenagel condensation catalyzed by piperidine acetate in ethanol, yielding the target compound (theoretical yield: 65–72%) .
Table 1: Optimized Reaction Conditions
Parameter | Optimal Value |
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Temperature | 80°C |
Catalyst Loading | 5 mol% |
Reaction Time | 12 h |
Solvent | Anhydrous EtOH |
Property | Value |
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logP | 2.8 (Moderate lipophilicity) |
Solubility (pH 7.4) | 12 µg/mL (Low) |
CYP3A4 Inhibition | High risk |
hERG Binding | Moderate risk |
Industrial Applications
Pharmaceutical Intermediates
The compound's α,β-unsaturated nitrile system makes it valuable for:
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Michael additions to create chiral centers
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Cyclization reactions forming pyrimidine or triazine heterocycles
Material Science Applications
Conjugated nitriles are precursors for:
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